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Compound of Interest

Compound Name: Lauryl Lactate

Cat. No.: B030782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of lauryl
lactate (dodecyl 2-hydroxypropanoate), a widely used ester in the pharmaceutical, cosmetic,

and food industries. Understanding its spectral characteristics is crucial for quality control,

formulation development, and stability studies. This document details the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of lauryl
lactate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of

each atom.

¹H NMR Spectroscopy
The ¹H NMR spectrum of lauryl lactate exhibits characteristic signals corresponding to the

protons in the lauryl and lactate moieties. The chemical shifts are influenced by the

electronegativity of adjacent atoms and the overall electronic structure of the molecule.

Table 1: ¹H NMR Spectral Data for Lauryl Lactate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.1 Quartet 1H -CH(OH)-

~1.3 Doublet 3H -CH(OH)CH₃

~4.2 Triplet 2H -OCH₂-

~1.6 Quintet 2H -OCH₂CH₂-

~1.2-1.4 Multiplet 18H -(CH₂)₉-

~0.9 Triplet 3H -CH₃ (lauryl)

Variable Singlet 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent,

concentration, and temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of lauryl lactate.

Table 2: ¹³C NMR Spectral Data for Lauryl Lactate
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Chemical Shift (ppm) Assignment

~175 C=O (ester)

~68 -CH(OH)-

~65 -OCH₂-

~32 -CH₂- (adjacent to terminal CH₃)

~29-30 -(CH₂)ₙ- (multiple signals)

~26 -OCH₂CH₂-

~23 -CH₂- (penultimate)

~21 -CH(OH)CH₃

~14 -CH₃ (lauryl)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in lauryl lactate. The

absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of

the chemical bonds.

Table 3: IR Spectral Data for Lauryl Lactate

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3450 Strong, Broad O-H Stretching

~2925 Strong C-H (alkane) Asymmetric Stretching

~2855 Strong C-H (alkane) Symmetric Stretching

~1730 Strong C=O (ester) Stretching

~1465 Medium C-H (alkane) Bending (Scissoring)

~1375 Medium C-H (alkane) Bending (Rocking)

~1130 Strong C-O (ester) Stretching
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of lauryl lactate, aiding in its identification and structural confirmation. In electron ionization

(EI) mode, the molecule is expected to produce a molecular ion peak followed by a series of

fragment ions.

Table 4: Mass Spectrometry Data for Lauryl Lactate

m/z Ion
Proposed Fragment
Structure

258 [M]⁺ [C₁₅H₃₀O₃]⁺ (Molecular Ion)

243 [M - CH₃]⁺ Loss of a methyl group

185 [M - C₅H₁₁O]⁺ Cleavage of the lauryl chain

169 [Lauryl]⁺ [C₁₂H₂₅]⁺

90 [Lactic Acid]⁺ [C₃H₆O₃]⁺

73 [C₃H₅O₂]⁺
Fragment from the lactate

moiety

45 [COOH]⁺ Carboxyl fragment

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of lauryl lactate in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters

include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of at least 5 seconds for quantitative analysis.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required compared to ¹H NMR.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid lauryl lactate directly onto the center of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final

spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of lauryl lactate (typically 1 mg/mL) in a volatile organic solvent

such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):
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Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS)

for separation and purification, or by direct infusion.

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like lauryl lactate.
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Caption: General workflow for the spectroscopic analysis of lauryl lactate.

This guide provides a foundational understanding of the spectroscopic characteristics of lauryl
lactate. For more detailed analysis, such as 2D NMR experiments (COSY, HSQC, HMBC) or

advanced mass spectrometry techniques, further investigation may be required.
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To cite this document: BenchChem. [Spectroscopic Profile of Lauryl Lactate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030782#spectroscopic-analysis-of-lauryl-lactate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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